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molecular formula C5H2Cl2F2N2 B063009 2,5-Dichloro-3,6-difluoropyridin-4-amine CAS No. 189281-60-5

2,5-Dichloro-3,6-difluoropyridin-4-amine

Cat. No. B063009
M. Wt: 198.98 g/mol
InChI Key: FVRWYMWUPLJQQY-UHFFFAOYSA-N
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Patent
US06133284

Procedure details

To a mixed solution of 100 ml chloroform and 40 ml methanol was added 16.2 g of N-(2,5-dichloro-3,6-difluoropyridine-4-yl)phthalimide together with 20 ml of 25% aqueous solution of ammonia, and the mixture was stirred at room temperature for 30 minutes. The solution was concentrated under reduced pressure, and after adding 150 ml of chloroform to the residue, the mixture was washed with 20 ml of 15% aqueous solution of ammonia, and then, with 10 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 4.55 g of the title compound as a colorless powder.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
N-(2,5-dichloro-3,6-difluoropyridine-4-yl)phthalimide
Quantity
16.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[Cl:5][C:6]1[C:11]([F:12])=[C:10]([N:13]2C(=O)C3=CC=CC=C3C2=O)[C:9]([Cl:24])=[C:8]([F:25])[N:7]=1.N>CO>[NH2:13][C:10]1[C:9]([Cl:24])=[C:8]([F:25])[N:7]=[C:6]([Cl:5])[C:11]=1[F:12]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
N-(2,5-dichloro-3,6-difluoropyridine-4-yl)phthalimide
Quantity
16.2 g
Type
reactant
Smiles
ClC1=NC(=C(C(=C1F)N1C(C=2C(C1=O)=CC=CC2)=O)Cl)F
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
after adding 150 ml of chloroform to the residue
WASH
Type
WASH
Details
the mixture was washed with 20 ml of 15% aqueous solution of ammonia
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(=NC(=C1Cl)F)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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